molecular formula C18H14F6N2O2S B214907 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B214907
M. Wt: 436.4 g/mol
InChI Key: UZNMXAVRURUYPB-UHFFFAOYSA-N
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Description

2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has been shown to have promising results in preclinical studies, and it is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

Mechanism of Action

2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By blocking BTK activity, 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide prevents the activation of downstream signaling pathways that are necessary for the survival and proliferation of cancer cells and the production of inflammatory cytokines in autoimmune diseases.
Biochemical and Physiological Effects
2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects in preclinical models. In cancer cells, 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide inhibits cell proliferation, induces apoptosis, and reduces tumor growth. In autoimmune diseases, 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide reduces inflammation, decreases autoantibody production, and improves disease symptoms.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide for lab experiments is its specificity for BTK, which makes it an ideal tool for studying B-cell receptor signaling pathways. However, 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has some limitations, including its low solubility and potential off-target effects at high concentrations.

Future Directions

There are several potential future directions for the development and application of 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide. One area of interest is the use of 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide in combination with other targeted therapies to improve its efficacy and reduce the risk of resistance. Another potential application of 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is in the treatment of autoimmune diseases, where it has shown promising results in preclinical models. Finally, there is also interest in exploring the use of 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide in other types of cancer, such as solid tumors, where B-cell receptor signaling pathways may also play a role in tumor growth and progression.

Synthesis Methods

The synthesis of 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 2-(trifluoromethyl)aniline with ethyl 2-bromoacetate to form 2-(trifluoromethyl)phenylacetic acid ethyl ester. This intermediate is then reacted with thioacetic acid to form the corresponding thioester, which is subsequently treated with 2-(trifluoromethyl)phenylmagnesium bromide to yield the final product.

Scientific Research Applications

2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and it has shown promising results in inhibiting the growth and proliferation of cancer cells and reducing inflammation in autoimmune disorders. In particular, 2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to be effective in targeting B-cell receptor signaling pathways, which are often dysregulated in various types of cancer and autoimmune diseases.

properties

Product Name

2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C18H14F6N2O2S

Molecular Weight

436.4 g/mol

IUPAC Name

2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H14F6N2O2S/c19-17(20,21)11-5-1-3-7-13(11)25-15(27)9-29-10-16(28)26-14-8-4-2-6-12(14)18(22,23)24/h1-8H,9-10H2,(H,25,27)(H,26,28)

InChI Key

UZNMXAVRURUYPB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSCC(=O)NC2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSCC(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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